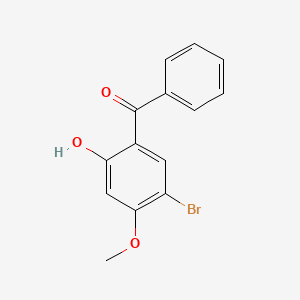

5-Bromo-2-hydroxy-4-methoxybenzophenone

Description

Contextualization of Substituted Benzophenones within Contemporary Chemical Science

Substituted benzophenones are a class of organic compounds characterized by a diphenyl ketone core with various functional groups attached to the phenyl rings. This structural motif is of considerable interest in modern chemical science due to its presence in numerous naturally occurring molecules and its versatility as a synthetic building block. mdpi.com The electronic properties and steric effects of the substituents significantly influence the chemical reactivity and physical characteristics of the benzophenone (B1666685) scaffold. nih.gov This tunability allows for the design and synthesis of molecules with tailored properties for a wide range of applications, from medicinal chemistry to materials science. mdpi.comchemicalbook.com

The introduction of hydroxyl (-OH) and alkoxy (-OR) groups, in particular, can dramatically alter the electronic and biological properties of the benzophenone core. The hydroxyl group can participate in hydrogen bonding and act as a proton donor, while the alkoxy group can influence solubility and metabolic stability. nih.gov These substitutions are common in natural products and have been exploited in the development of various synthetic compounds with significant biological activities. nih.gov

Historical Trajectory and Evolution of Research on Halogenated and Alkoxylated Benzophenones

Research into substituted benzophenones dates back over a century, with early work focusing on their synthesis and basic chemical properties. The development of synthetic methodologies, such as the Friedel–Crafts acylation, enabled the preparation of a wide variety of benzophenone derivatives. wikipedia.org The introduction of halogen atoms and alkoxy groups onto the benzophenone scaffold marked a significant evolution in this field.

Initially, interest in halogenated benzophenones was driven by their utility as intermediates in organic synthesis. For instance, halogenated benzophenones can undergo various coupling reactions to form more complex molecules. The development of methods for the selective halogenation of aromatic compounds provided access to a diverse array of these derivatives.

The incorporation of alkoxy groups, often through Williamson ether synthesis or methylation of hydroxylated precursors, further expanded the chemical space of benzophenones. google.com Research in the mid-20th century began to explore the practical applications of these compounds, particularly as UV absorbers in polymers and cosmetics. researchgate.net The combination of halogen and alkoxy substituents on the same benzophenone molecule is a more recent area of investigation, driven by the desire to fine-tune the physicochemical and biological properties of these compounds for specific applications.

Identification of Key Research Gaps and Scholarly Rationale for Investigating 5-Bromo-2-hydroxy-4-methoxybenzophenone

The rationale for investigating 5-Bromo-2-hydroxy-4-methoxybenzophenone stems from several key considerations. The presence of a bromine atom, a hydroxyl group, and a methoxy (B1213986) group on the same aromatic ring offers a unique combination of electronic and steric properties. The bromine atom can act as a leaving group in cross-coupling reactions and can also participate in halogen bonding, a non-covalent interaction of increasing interest in drug design and materials science. The 2-hydroxy group is known to be crucial for the UV-absorbing properties of many benzophenones through an excited-state intramolecular proton transfer (ESIPT) mechanism. The 4-methoxy group can modulate the electronic density of the aromatic ring and influence the compound's lipophilicity and metabolic profile.

The specific substitution pattern of 5-Bromo-2-hydroxy-4-methoxybenzophenone, therefore, presents an opportunity to create a molecule with a unique set of properties that could be advantageous for various advanced applications. Research into this specific compound aims to fill the gap in understanding how this particular combination of functional groups affects its chemical reactivity, photophysical properties, and biological activity.

Significance of the 5-Bromo-2-hydroxy-4-methoxybenzophenone Scaffold for Advanced Chemical Applications

The structural features of 5-Bromo-2-hydroxy-4-methoxybenzophenone suggest its potential significance in several areas of advanced chemical research.

Medicinal Chemistry: The benzophenone scaffold is a well-established pharmacophore found in numerous biologically active compounds with anticancer, anti-inflammatory, and antimicrobial properties. mdpi.comnih.gov The introduction of a bromine atom can enhance the biological activity of a molecule, and the hydroxy and methoxy groups can be crucial for receptor binding and pharmacokinetic properties. Therefore, 5-Bromo-2-hydroxy-4-methoxybenzophenone could serve as a valuable intermediate for the synthesis of novel therapeutic agents. nih.govnih.gov

Materials Science: Hydroxybenzophenones are widely used as UV stabilizers in polymers and coatings. chemicalbook.com The specific substitution pattern in 5-Bromo-2-hydroxy-4-methoxybenzophenone could lead to enhanced UV absorption properties or improved compatibility with polymer matrices. Furthermore, the benzophenone core is being explored for applications in organic light-emitting diodes (OLEDs). mdpi.com The electronic properties of this compound could make it a candidate for use as a host or emitter material in such devices.

Synthetic Chemistry: The presence of multiple functional groups on the 5-Bromo-2-hydroxy-4-methoxybenzophenone scaffold makes it a versatile building block for the synthesis of more complex molecules. The bromine atom can be readily functionalized through various cross-coupling reactions, allowing for the introduction of a wide range of substituents.

Chemical Compound Data

Synthetic Methodologies and Chemo-Regioselective Route Optimization for 5-Bromo-2-hydroxy-4-methoxybenzophenone

The synthesis of specifically substituted benzophenone derivatives is a cornerstone of medicinal and materials chemistry. The compound 5-Bromo-2-hydroxy-4-methoxybenzophenone incorporates key functional groups—a halogen, a hydroxyl group, and a methoxy group—arranged in a precise pattern on the benzophenone scaffold. This substitution pattern necessitates a synthetic strategy that can control regioselectivity at multiple stages. This article details the established and targeted methodologies for the synthesis of this compound, with a focus on optimizing chemo-regioselective routes.

Structure

3D Structure

Properties

CAS No. |

3286-93-9 |

|---|---|

Molecular Formula |

C14H11BrO3 |

Molecular Weight |

307.14 g/mol |

IUPAC Name |

(5-bromo-2-hydroxy-4-methoxyphenyl)-phenylmethanone |

InChI |

InChI=1S/C14H11BrO3/c1-18-13-8-12(16)10(7-11(13)15)14(17)9-5-3-2-4-6-9/h2-8,16H,1H3 |

InChI Key |

QUHNPDOXVFJYCS-UHFFFAOYSA-N |

SMILES |

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)Br |

Canonical SMILES |

COC1=C(C=C(C(=C1)O)C(=O)C2=CC=CC=C2)Br |

Other CAS No. |

3286-93-9 |

Origin of Product |

United States |

Advanced Spectroscopic and Structural Elucidation Techniques for 5 Bromo 2 Hydroxy 4 Methoxybenzophenone

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Confirmation

High-resolution NMR spectroscopy is an indispensable tool for confirming the covalent structure of 5-Bromo-2-hydroxy-4-methoxybenzophenone in solution. One-dimensional (¹H and ¹³C) and two-dimensional (2D) NMR experiments work in concert to provide a complete picture of the proton and carbon environments and their connectivities.

While specific spectral data for 5-Bromo-2-hydroxy-4-methoxybenzophenone is not widely published, its structure allows for the prediction of key correlations in 2D NMR spectra. These experiments are crucial for unambiguously assigning the signals from the aromatic protons and carbons, which can be challenging due to their similar chemical environments.

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling relationships within the molecule. sdsu.edu For the substituted benzophenone (B1666685) ring, a cross-peak would be expected between the only two adjacent protons, H-3 and H-5. The protons on the unsubstituted phenyl ring would show a more complex network of correlations, confirming their relative positions (ortho, meta, para). emerypharma.com

Heteronuclear Single Quantum Coherence (HSQC): This experiment maps each proton to the carbon atom it is directly attached to, providing direct ¹H-¹³C one-bond correlations. sdsu.edu It would allow for the definitive assignment of each protonated aromatic carbon. For instance, the proton signal for the methoxy (B1213986) group (-OCH₃) would correlate with the methoxy carbon signal. youtube.com

Solid-state NMR (ssNMR) spectroscopy is a powerful, non-destructive technique for studying the structure and dynamics of molecules in their solid form. Unlike solution-state NMR, which provides an average structure, ssNMR can distinguish between different crystalline forms, or polymorphs, which may exhibit distinct physical properties. donaldsadoway.com

For 5-Bromo-2-hydroxy-4-methoxybenzophenone, ssNMR could be employed to:

Identify Polymorphism: Different packing arrangements or intermolecular interactions in various crystalline forms would result in distinct chemical shifts and line widths in the ssNMR spectra. rsc.org

Characterize Intermolecular Interactions: Proximity-based ssNMR experiments can provide information about hydrogen bonding and other non-covalent interactions that govern the crystal packing.

Probe Molecular Dynamics: The technique can also investigate the dynamics of the phenyl rings and functional groups within the crystal lattice. donaldsadoway.com

Single-Crystal X-ray Diffraction Analysis of 5-Bromo-2-hydroxy-4-methoxybenzophenone and its Co-crystals

The crystal system, space group, and unit cell dimensions are fundamental parameters determined at the outset of a single-crystal X-ray diffraction experiment. For example, a related compound, (E)-N′-(5-Bromo-2-hydroxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide methanol (B129727) solvate, crystallizes in the monoclinic system. nih.gov The specific parameters define the size and shape of the repeating unit that builds the entire crystal.

Below is a table of crystallographic data for a structurally similar compound, illustrating the type of information obtained from such an analysis.

| Parameter | (E)-N′-(5-Bromo-2-hydroxybenzylidene)-4-hydroxy-3-methoxybenzohydrazide nih.gov |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 7.4412 (4) |

| b (Å) | 17.5287 (9) |

| c (Å) | 12.5555 (8) |

| β (°) ** | 91.200 (3) |

| Volume (ų) ** | 1637.31 (16) |

| Z (Formula units/cell) | 4 |

The crystal packing of 5-Bromo-2-hydroxy-4-methoxybenzophenone would be significantly influenced by intermolecular forces.

Hydrogen Bonding: A prominent feature would be the intramolecular hydrogen bond between the ortho-hydroxyl group (O-H) and the carbonyl oxygen (C=O). This type of interaction is common in ortho-hydroxybenzophenones and contributes to the molecule's planarity and stability. nih.gov Intermolecular hydrogen bonds could also form, linking molecules into chains or more complex networks, especially in the presence of co-crystallized solvent molecules. nih.govnih.gov

Halogen Bonding: The bromine atom on the phenyl ring can act as a halogen bond donor, interacting with electronegative atoms like oxygen on adjacent molecules. This directional interaction can play a crucial role in directing the crystal packing arrangement, working alongside hydrogen bonds to build the supramolecular architecture.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Assignments and Intramolecular Interactions

Fourier Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. The resulting spectra provide a "fingerprint" that is characteristic of the compound's structure and the chemical bonds within it. researchgate.net

For 5-Bromo-2-hydroxy-4-methoxybenzophenone, key vibrational bands can be assigned to its specific functional groups:

O-H Stretch: The hydroxyl group typically shows a broad absorption band in the FTIR spectrum. Due to the strong intramolecular hydrogen bond with the carbonyl oxygen, this band is expected to be shifted to a lower frequency (e.g., ~3200-3400 cm⁻¹) compared to a "free" hydroxyl group.

C=O Stretch: The benzophenone carbonyl group gives rise to a strong, sharp band. In ortho-hydroxylated benzophenones, the intramolecular hydrogen bond weakens the C=O double bond, causing its stretching frequency to appear at a lower wavenumber (e.g., 1630-1650 cm⁻¹) compared to unsubstituted benzophenone. researchgate.net

C-O Stretches: Vibrations corresponding to the C-O bonds of the ether (methoxy) and phenol (B47542) groups would be visible in the fingerprint region (typically 1200-1300 cm⁻¹ for aryl ethers).

Aromatic C=C and C-H Stretches: The benzene (B151609) rings will exhibit characteristic C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching vibrations above 3000 cm⁻¹.

C-Br Stretch: The carbon-bromine bond vibration is expected to appear at a low frequency in the fingerprint region of the spectrum.

These vibrational spectroscopy techniques are highly sensitive to both the covalent structure and the non-covalent interactions within the molecule, corroborating findings from NMR and X-ray diffraction.

High-Resolution Mass Spectrometry (HRMS) and Tandem Mass Spectrometry (MS/MS) for Molecular Fragmentation Pathways and Purity

High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule and its fragments. This is crucial for the unambiguous identification of 5-Bromo-2-hydroxy-4-methoxybenzophenone and for assessing its purity by detecting any potential byproducts or impurities. When coupled with Tandem Mass Spectrometry (MS/MS), HRMS becomes a powerful tool for structural elucidation by detailing the fragmentation pathways of the parent ion.

Subsequent fragmentation in MS/MS analysis would likely proceed through several key pathways initiated by cleavage at the bonds adjacent to the central carbonyl group, which is a common fragmentation pattern for benzophenones. The principal fragments anticipated are the benzoyl cation and its derivatives.

A plausible fragmentation pathway for 5-Bromo-2-hydroxy-4-methoxybenzophenone would involve:

α-Cleavage: The bond between the carbonyl carbon and the substituted phenyl ring can break, leading to the formation of a benzoyl cation (m/z 105) and a substituted phenyl radical, or a substituted benzoyl cation and a phenyl radical.

Loss of Bromine: The bromine atom can be lost as a radical, leading to a significant fragment ion.

Loss of Methyl Group: The methoxy group can lose a methyl radical (•CH3).

Loss of Carbon Monoxide: A neutral loss of CO is a common fragmentation for carbonyl compounds.

Cleavage of the Ether Bond: The C-O bond of the methoxy group can also undergo cleavage.

Studies on similar molecules, such as 2,6,4'-trihydroxy-4-methoxybenzophenone (B1631384), have shown fragmentation patterns involving the loss of a substituted phenol as a neutral molecule. researchgate.net For instance, the fragmentation of 2,6,4'-trihydroxy-4-methoxybenzophenone shows a loss of a C6H6O moiety. researchgate.net The analysis of various benzophenone derivatives by LC-MS/MS often utilizes multiple reaction monitoring (MRM) to selectively detect and quantify these compounds based on their specific precursor-to-product ion transitions. rsc.orgresearchgate.net

The expected major fragments for 5-Bromo-2-hydroxy-4-methoxybenzophenone are summarized in the table below. The exact mass values would be determined with high precision in an HRMS experiment.

| Proposed Fragment | Structure | Plausible m/z | Formation Pathway |

| Benzoyl cation | [C6H5CO]+ | 105 | α-cleavage |

| Phenyl cation | [C6H5]+ | 77 | Loss of CO from benzoyl cation |

| 5-Bromo-2-hydroxy-4-methoxyphenyl radical | [C7H6BrO2]• | 217/219 | α-cleavage |

| 5-Bromo-2-hydroxy-4-methoxybenzoyl cation | [C8H6BrO3]+ | 245/247 | α-cleavage |

Interactive Data Table: Predicted HRMS Fragmentation of 5-Bromo-2-hydroxy-4-methoxybenzophenone Note: The m/z values are nominal and would be determined with high accuracy in an HRMS analysis. The presence of bromine results in an isotopic pattern (M, M+2).

UV-Vis Spectroscopy for Electronic Transitions and Photophysical Behavior

UV-Vis spectroscopy is a valuable technique for probing the electronic structure of molecules. For 5-Bromo-2-hydroxy-4-methoxybenzophenone, the UV-Vis spectrum is expected to exhibit characteristic absorption bands corresponding to electronic transitions within the molecule. The benzophenone core itself has two main types of transitions: a weak n → π* transition and a strong π → π* transition. mdpi.comresearchgate.net

The substituents on the benzophenone rings—a bromine atom, a hydroxyl group, and a methoxy group—significantly influence the position (λmax) and intensity (ε) of these absorption bands. Both the hydroxyl (-OH) and methoxy (-OCH3) groups are auxochromes, meaning they are electron-donating groups that, when conjugated with a chromophore (the benzophenone system), typically cause a bathochromic (red) shift in the π → π* transition to longer wavelengths and increase the absorption intensity. mdpi.com The bromine atom, being a halogen, can also influence the electronic transitions.

The intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen is a key feature in many 2-hydroxybenzophenone (B104022) derivatives. researchgate.net This interaction contributes to the photostability of these compounds by providing a pathway for the rapid dissipation of absorbed UV energy through excited-state intramolecular proton transfer (ESIPT). This property is the basis for their widespread use as UV absorbers in sunscreens and other materials. nih.gov

While the specific UV-Vis spectrum for 5-Bromo-2-hydroxy-4-methoxybenzophenone is not widely published, data for the related compound 2-hydroxy-4-methoxybenzophenone (BP-3) shows strong absorption in the UV-A and UV-B regions. nih.gov The addition of a bromine atom at the 5-position is expected to further modify the absorption profile. The solvent environment can also play a role, with polar solvents potentially causing shifts in the λmax values due to solute-solvent interactions. mdpi.com

The expected electronic transitions for 5-Bromo-2-hydroxy-4-methoxybenzophenone are detailed in the table below.

| Transition Type | Associated Chromophore | Expected Wavelength Region | Relative Intensity |

| n → π | Carbonyl group (C=O) | ~330-380 nm | Weak |

| π → π | Benzoyl system and substituted phenyl ring | ~280-350 nm | Strong |

| π → π* | Benzene rings | ~240-270 nm | Strong |

Interactive Data Table: Expected UV-Vis Absorption Maxima for 5-Bromo-2-hydroxy-4-methoxybenzophenone Note: These are estimated values based on the behavior of similar substituted benzophenones. The actual λmax can vary with the solvent.

Reactivity, Reaction Mechanisms, and Photochemical Behavior of 5 Bromo 2 Hydroxy 4 Methoxybenzophenone

Photochemical Transformations and Photodegradation Mechanisms

Influence of Substituents on Photoreactivity

Generally, the photoreactivity of benzophenones is mediated by the nature of their lowest-lying triplet excited state. acs.org A triplet state with significant n-π* character is typically highly reactive, readily participating in reactions like hydrogen abstraction from solvents. acs.orgnih.gov Conversely, a lowest-lying π-π* triplet state is less reactive in such processes. acs.org

Substituents influence which type of triplet state is lower in energy. Electron-withdrawing groups tend to enhance the reactivity of n-π* triplet states, while electron-donating groups can inhibit hydrogen abstraction reactions. acs.org The substituents on 5-Bromo-2-hydroxy-4-methoxybenzophenone have competing effects. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups are electron-donating, while the bromo (-Br) group is electron-withdrawing. Methoxy substitution, in particular, has been shown to result in longer absorption characteristics in related compounds. researchgate.net

The hydroxyl group at the C2 (ortho) position plays a particularly dominant role. In many benzophenone (B1666685) derivatives, an ortho-hydroxyl group can effectively quench photoreactivity by providing a rapid pathway for excited-state deactivation via intramolecular hydrogen transfer, a mechanism crucial to its function as a photoprotective agent. medicaljournals.sebeilstein-archives.org Studies on related compounds have shown that -OH or -NH2 groups at the C2 position can abolish phototoxicity. medicaljournals.se

The following table summarizes the general influence of each substituent on the benzophenone core's photoreactivity.

Table 1: Influence of Substituents in 5-Bromo-2-hydroxy-4-methoxybenzophenone on Photoreactivity

| Substituent | Position | Electronic Effect | General Influence on Photoreactivity |

|---|---|---|---|

| Bromo (-Br) | 5 | Electron-withdrawing | Tends to increase the reactivity of the n-π* triplet state. |

| Hydroxyl (-OH) | 2 | Electron-donating | Enables rapid excited-state intramolecular proton transfer (ESIPT), which provides a fast, radiationless deactivation pathway, thus quenching photoreactivity and enhancing photostability. medicaljournals.sebeilstein-archives.org |

| Methoxy (-OCH₃) | 4 | Electron-donating | Generally decreases reactivity by stabilizing π-π* states and can shift absorption wavelengths. acs.orgresearchgate.net |

Reductive and Oxidative Reactions of the Benzophenone Moiety

The benzophenone core is susceptible to both reduction and oxidation, depending on the reaction conditions and the substituents present.

Reductive Reactions: The classic photochemical reaction of the benzophenone moiety is its photoreduction. bgsu.edu When irradiated in a hydrogen-donating solvent such as isopropyl alcohol, the benzophenone triplet excited state abstracts a hydrogen atom from the solvent. acs.org This process generates two radical intermediates: a ketyl radical from the benzophenone and an alkyl radical from the solvent. bgsu.edu The coupling of two ketyl radicals results in the formation of a benzopinacol. acs.orgbgsu.edu

The efficiency of this photoreduction is highly dependent on the substituents. nih.gov The stability of the intermediate aromatic ketyl radical is a determining factor for the reaction rate. nih.gov For 5-Bromo-2-hydroxy-4-methoxybenzophenone, the strong intramolecular hydrogen bond (see section 4.5) provides a dominant deactivation pathway that competes with and largely prevents intermolecular hydrogen abstraction, thus inhibiting its photoreduction.

Oxidative Reactions: The benzophenone structure can undergo oxidative degradation under certain conditions. Studies on benzophenone-based UV filters in aqueous environments have shown that they can be degraded through photochemical processes involving reactive oxygen species (ROS) like hydroxyl radicals (•OH). nih.gov In the presence of nitrate (B79036) and simulated sunlight, potential transformation pathways for benzophenones include hydroxylation, nitration, and dimerization. nih.gov For a related compound, benzophenone-4, reaction with bromine free radicals (Br₂•⁻) has also been identified as a potential transformation pathway in bromide-rich waters. researchgate.net

Furthermore, a transition metal-free decarbonyl-oxidation has been developed for related benzofuranone compounds to synthesize 2-hydroxybenzophenones, proceeding through an in-situ generated hydroperoxide intermediate. beilstein-archives.org While 2-hydroxy-4-methoxybenzophenone is often used as a photo-stabilizer to retard photo-oxidative degradation in polymers like low-density polyethylene (B3416737) (LDPE), the process implies its interaction with oxidative species. researchgate.net

Intramolecular Hydrogen Bonding Dynamics and Their Influence on Chemical Properties

A defining structural feature of 5-Bromo-2-hydroxy-4-methoxybenzophenone is the strong intramolecular hydrogen bond between the phenolic proton of the 2-hydroxy group and the oxygen atom of the carbonyl group. medicaljournals.sebeilstein-archives.org This internal hydrogen bond is fundamental to the molecule's chemical properties, particularly its remarkable stability against ultraviolet (UV) radiation.

Upon absorption of UV radiation, the molecule is promoted to an excited state. This excited state can then undergo an extremely rapid, sub-picosecond proton transfer from the hydroxyl group to the carbonyl oxygen, a process known as Excited-State Intramolecular Proton Transfer (ESIPT). This creates a transient keto-tautomer in an excited state. This species then quickly returns to the ground state through non-radiative decay (vibrational relaxation), releasing the absorbed energy as heat. A final, rapid reverse proton transfer restores the original enol form of the molecule.

This efficient cyclic process provides a powerful mechanism for dissipating potentially harmful UV energy without undergoing permanent chemical change (photodegradation). beilstein-archives.org This photophysical property is the reason 2-hydroxybenzophenone (B104022) derivatives are widely used as UV absorbers and stabilizers. beilstein-archives.org

Computational studies on structurally similar compounds, such as o-hydroxyaryl Schiff bases, confirm that intramolecular hydrogen bonding is a key factor in determining the most stable conformation of the molecule. nih.gov The strength and dynamics of this hydrogen bond can be influenced by solvent polarity and temperature. nih.gov The presence of the electron-withdrawing bromine and electron-donating methoxy group can further modulate the electron density of the aromatic system and, consequently, the acidity of the phenolic proton and the basicity of the carbonyl oxygen, thereby fine-tuning the strength of the hydrogen bond and the efficiency of the ESIPT process.

Computational and Theoretical Investigations of 5 Bromo 2 Hydroxy 4 Methoxybenzophenone

Density Functional Theory (DFT) Studies on Electronic Structure, Molecular Orbitals (HOMO-LUMO), and Charge Distribution

Density Functional Theory (DFT) is a cornerstone of computational quantum chemistry used to investigate the electronic properties of molecules. For aromatic ketones like 5-Bromo-2-hydroxy-4-methoxybenzophenone, DFT calculations, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are employed to optimize the molecular geometry and analyze its electronic landscape. nih.gov

The electronic structure is significantly influenced by the interplay of its functional groups. The hydroxyl (-OH) and methoxy (B1213986) (-OCH₃) groups act as electron-donating groups, increasing the electron density on the substituted phenyl ring. Conversely, the bromine atom (-Br) is an electron-withdrawing group, while the carbonyl group (C=O) acts as a strong electron acceptor. This configuration creates a complex charge distribution across the molecule. Natural Bond Orbital (NBO) analysis is frequently used to quantify this charge distribution, revealing the electrostatic potential and identifying regions prone to electrophilic or nucleophilic attack. nih.gov

A critical aspect of electronic structure analysis is the examination of the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. globalresearchonline.net The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. globalresearchonline.net A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and has a higher chemical reactivity, indicating that ultimate charge transfer interactions are occurring within the molecule. globalresearchonline.net In related compounds like 5-Bromo-2-Hydroxybenzaldehyde, the HOMO-LUMO energy gap has been calculated to be around 7.1 eV, suggesting high stability and significant intramolecular charge transfer. nih.gov

Table 1: Illustrative Quantum Chemical Parameters for a Related Compound (5-Bromo-2-Hydroxybenzaldehyde)

| Parameter | Calculated Value (eV) | Significance |

|---|---|---|

| EHOMO | -9.86 | Ionization Potential |

| ELUMO | -2.76 | Electron Affinity |

| Energy Gap (ΔE) | 7.1 | Chemical Reactivity & Stability |

| Electrophilicity Index (ω) | 2.76 | Predicts Toxicological Behavior |

Data derived from studies on 5-Bromo-2-Hydroxybenzaldehyde for illustrative purposes. nih.gov

Quantum Chemical Calculations of Spectroscopic Parameters (NMR Chemical Shifts, UV-Vis Absorption Maxima, Vibrational Frequencies)

Quantum chemical calculations are instrumental in predicting and interpreting the spectroscopic data for 5-Bromo-2-hydroxy-4-methoxybenzophenone.

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method within DFT is commonly used to predict ¹H and ¹³C NMR chemical shifts. nih.gov For this molecule, calculations would predict a downfield chemical shift for the carbonyl carbon (typically >155 ppm). nih.gov The carbon attached to the methoxy group would also have a characteristic shift, influenced by the shielding effect of the oxygen atom. nih.gov In flavonoids and other phenolic compounds, the ¹³C chemical shift for a methoxy group carbon is typically found around 56 ± 1 ppm when it has one free ortho position. researchgate.net The bromine, hydroxyl, and methoxy substituents would induce specific shifts in the aromatic protons and carbons, which can be precisely calculated to aid in the assignment of experimental spectra.

UV-Vis Absorption Maxima: Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic absorption spectra and predicting the UV-Vis absorption maxima (λ_max). semanticscholar.org These calculations reveal the electronic transitions between molecular orbitals, typically from HOMO to LUMO or related orbitals. For a molecule with this level of conjugation and multiple chromophores (carbonyl, phenyl rings), multiple absorption bands are expected in the UV region. Studies on similar molecules show that the solvent environment can influence the absorption maxima, a phenomenon that can be modeled using approaches like the Polarizable Continuum Model (PCM). longdom.orgprimescholars.com

Vibrational Frequencies: DFT calculations are highly effective for predicting the vibrational frequencies observed in Infrared (IR) and Raman spectroscopy. nih.gov A normal coordinate analysis based on a scaled quantum mechanical force field can be performed to assign the fundamental vibrational modes. nih.gov For 5-Bromo-2-hydroxy-4-methoxybenzophenone, key vibrational modes include:

O-H Stretching: The intramolecular hydrogen bond between the 2-hydroxyl group and the carbonyl oxygen would cause a red-shift (lowering of frequency) of the O-H stretching vibration.

C=O Stretching: This mode is expected to appear as a strong band in the IR spectrum, typically in the range of 1600–1700 cm⁻¹. In a similar compound, 5-Bromo-2-Hydroxybenzaldehyde, this was calculated at 1687 cm⁻¹. nih.gov

C-O Stretching: Vibrations associated with the methoxy and phenolic C-O bonds would be present. orientjchem.org

C-Br Stretching: The carbon-bromine stretching vibration is typically found in the lower frequency region of the spectrum, often between 480-1129 cm⁻¹. orientjchem.org

Table 2: Illustrative Calculated vs. Experimental Vibrational Frequencies (cm⁻¹) for a Related Compound (5-Bromo-2-methoxybenzonitrile)

| Assignment | Calculated (DFT) | Experimental FT-IR | Experimental FT-Raman |

|---|---|---|---|

| C-H out-of-plane bend | 952, 920, 822 | 876 | 908 |

| C-Br stretch/bend | 1129-480 (range) | 876, 665 | 310, 258, 126 |

| C-O stretch | 1348 | 1250 | - |

Data derived from studies on 5-Bromo-2-methoxybenzonitrile for illustrative purposes. orientjchem.org

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

The three-dimensional structure and flexibility of 5-Bromo-2-hydroxy-4-methoxybenzophenone are crucial for its function. Conformational analysis, often performed using DFT, seeks to identify the most stable spatial arrangements (conformers) of the molecule. nih.gov For this benzophenone (B1666685), a key structural feature is the dihedral angle between the two phenyl rings and the orientation of the methoxy group. The presence of a strong intramolecular hydrogen bond between the 2-hydroxy group and the carbonyl oxygen significantly stabilizes a near-planar conformation of that phenyl ring relative to the carbonyl group. Computational studies on the parent compound, 2-Hydroxy-4-Methoxybenzophenone, have confirmed the existence of different stable conformers. nih.gov

Molecular Dynamics (MD) simulations can be employed to study the dynamic behavior of the molecule over time, providing insights into its conformational landscape and how it interacts with its environment. MD simulations are particularly useful for understanding solvent effects. By simulating the molecule in a box of explicit solvent molecules (like water or ethanol), one can observe how the solvent influences the molecule's conformation and dynamics.

Alternatively, implicit solvation models like the Polarizable Continuum Model (PCM) can be used in conjunction with DFT calculations to assess the effect of different solvents on the molecule's properties. primescholars.comresearchgate.net These models treat the solvent as a continuous medium with a specific dielectric constant. primescholars.com Such studies can reveal how solvent polarity affects the molecule's geometric parameters, dipole moment, and spectroscopic properties, which is essential for understanding its behavior in various chemical environments. researchgate.net

Prediction of Reactivity and Reaction Pathways via Computational Modeling

Computational modeling is a powerful tool for predicting the chemical reactivity of a molecule and exploring potential reaction pathways. Several theoretical descriptors derived from DFT calculations are used for this purpose.

The Molecular Electrostatic Potential (MEP) surface is a color-coded map that illustrates the charge distribution on the molecule's surface. nih.gov It visually identifies electron-rich regions (negative potential, typically colored red), which are susceptible to electrophilic attack, and electron-poor regions (positive potential, colored blue), which are prone to nucleophilic attack. For 5-Bromo-2-hydroxy-4-methoxybenzophenone, the MEP would likely show a strong negative potential around the carbonyl oxygen and a positive potential near the hydroxyl proton, highlighting these as key reactive sites. nih.gov

Fukui functions and local reactivity descriptors provide a more quantitative measure of the reactivity at specific atomic sites within the molecule, predicting where electrophiles, nucleophiles, or radicals are most likely to attack. semanticscholar.org

The HOMO-LUMO energy gap is another indicator of reactivity; a smaller gap implies that the molecule can be more easily excited, making it more reactive. globalresearchonline.net By calculating the energies of reactants, transition states, and products, computational models can map out entire reaction pathways, determine activation energies, and predict the feasibility and kinetics of a chemical reaction. This approach allows for the theoretical investigation of reactions such as electrophilic substitution on the aromatic rings or nucleophilic addition at the carbonyl carbon.

In Silico Screening and Design Principles for Novel Derivatives

In silico (computational) screening has become an indispensable strategy for the rational design of new molecules with tailored properties. Starting with the core structure of 5-Bromo-2-hydroxy-4-methoxybenzophenone, new derivatives can be designed by computationally introducing different functional groups at various positions. DFT and other methods can then be used to predict the properties of these virtual compounds without the need for their synthesis and experimental testing. researchgate.net

This in silico approach allows for the rapid screening of a large library of potential derivatives. Key molecular properties such as the HOMO-LUMO gap, dipole moment, and absorption spectra are calculated for each derivative. nih.gov This process helps identify promising candidates with desired characteristics, such as enhanced biological activity, improved photostability, or specific optical properties, thereby guiding and prioritizing synthetic efforts. mdpi.com

Advanced Materials Science Applications of 5 Bromo 2 Hydroxy 4 Methoxybenzophenone and Its Derivatives

Role as UV Absorbers and Photoinitiators in Polymer Science and Coatings

Benzophenone (B1666685) derivatives are widely employed as additives in polymeric materials and coatings to prevent degradation caused by ultraviolet (UV) radiation and to initiate polymerization reactions upon exposure to light.

The primary function of a UV absorber is to preferentially absorb damaging UV radiation and dissipate the energy in a harmless manner, typically as heat, thereby protecting the underlying material. 2-hydroxybenzophenones, including derivatives like 5-bromo-2-hydroxy-4-methoxybenzophenone, are particularly effective due to a photostable energy dissipation mechanism.

The mechanism relies on an intramolecular hydrogen bond between the hydroxyl group at the C2 position and the carbonyl oxygen. nih.gov Upon absorbing a UV photon, the molecule undergoes an excited-state intramolecular proton transfer (ESIPT) to form a transient enol isomer. This process is followed by a rapid, non-radiative decay back to the ground state keto form, releasing the absorbed energy as thermal vibrations. This cycle can be repeated numerous times without significant degradation of the absorber molecule, providing long-term protection to the polymer matrix.

| Solvent | Absorption Maxima (λmax, nm) | Reference |

|---|---|---|

| n-Heptane | 204.0, 288.2, 325.6 | mdpi.com |

| Cyclohexane | 204.0, 288.0, 326.0 | mdpi.com |

| Ethanol | 205.6, 287.4, 325.0 | mdpi.com |

As photoinitiators, benzophenones typically function as Type II initiators. researchgate.net Upon UV excitation, the benzophenone molecule transitions to an excited triplet state. In this state, it can abstract a hydrogen atom from a synergist molecule (a co-initiator), such as an amine, to generate free radicals. These radicals then initiate the polymerization of monomers and oligomers in the formulation, a process widely used in UV-curable inks, coatings, and adhesives. researchgate.net

The hydroxyl and carbonyl groups of 2-hydroxybenzophenones are excellent chelating sites for metal ions. This property has been exploited to create polymeric ligands and metal-polymer complexes. Research has demonstrated that 2-hydroxy-4-methoxybenzophenone can be used to synthesize a polymeric ligand, poly[(2-hydroxy-4-methoxybenzophenone) propylene] (HMBP-PD). sigmaaldrich.com This polymer resin can then be used to form polychelates with various metal ions. sigmaaldrich.com These metal-polymer complexes can introduce new functionalities to the polymer, such as catalytic activity, enhanced thermal stability, or specific optical properties.

Furthermore, derivatives such as Schiff bases formed from substituted hydroxy-benzaldehydes (e.g., 5-Bromo-2-hydroxy benzaldehyde) have been shown to be effective ligands for a range of transition metals, including Cu(II), Co(II), and Mn(II). researchgate.net The resulting metal complexes exhibit well-defined geometries and interesting electronic properties. researchgate.net This indicates a strong potential for 5-bromo-2-hydroxy-4-methoxybenzophenone to be functionalized, for instance by conversion to a Schiff base, to act as a robust ligand for creating novel metal-containing polymers with tailored properties.

Development of Fluorescent Probes and Chemosensors for Specific Analytes

The development of fluorescent probes and chemosensors is an active area of research, focused on designing molecules that exhibit a change in their fluorescence properties upon binding to a specific analyte.

Benzophenone and its derivatives are generally characterized by weak fluorescence but strong phosphorescence at low temperatures. nih.gov This is due to a highly efficient intersystem crossing (ISC) process, where the molecule rapidly transitions from the excited singlet state (S1) to the excited triplet state (T1) upon photoexcitation. mdpi.compreprints.org Because fluorescence is emission from the S1 state, the rapid population of the T1 state effectively quenches fluorescence. The energy of the triplet state and its lifetime can be determined from phosphorescence spectra. nih.gov This inherent photophysical behavior makes most benzophenone derivatives poor candidates for applications requiring strong fluorescence emission.

While there is extensive literature on benzophenone derivatives for other applications, their use as the core fluorophore in fluorescent probes is not widely reported. The inherent weakness of their fluorescence output makes it challenging to design sensors with high sensitivity and a large signal-to-noise ratio. Research in fluorescent sensors typically focuses on scaffolds with high fluorescence quantum yields, such as fluorescein, rhodamine, or coumarin, which can be modulated by interaction with an analyte. The photophysical properties that make benzophenones excellent UV absorbers and photoinitiators (i.e., efficient ISC and energy dissipation) are counterproductive for their use as fluorescent reporters.

Integration into Organic Electronic Devices (e.g., OLEDs, OPVs)

The electron-deficient nature and unique photophysical properties of the benzophenone core have made it a valuable building block for materials used in organic electronic devices, particularly Organic Light-Emitting Diodes (OLEDs) and Organic Photovoltaics (OPVs).

In OLEDs, benzophenone derivatives have been successfully utilized as both host materials and emitters. mdpi.comresearchgate.net The benzophenone unit functions as an excellent electron acceptor and has a high triplet energy level, which is critical for hosting phosphorescent emitters. preprints.org Its highly twisted molecular geometry helps to reduce intermolecular interactions and concentration quenching, leading to improved device performance. preprints.org

A particularly important application is in the development of emitters for Thermally Activated Delayed Fluorescence (TADF) OLEDs. researchgate.netnih.gov The efficient intersystem crossing of the benzophenone core, combined with its acceptor properties, makes it an ideal component for TADF molecules that can harvest both singlet and triplet excitons, potentially leading to near-100% internal quantum efficiency. nih.gov Donor-acceptor-donor (D-A-D) type molecules, where benzophenone acts as the central acceptor (A), have been synthesized and shown to be effective blue emitters. mdpi.com

| Property | Significance in OLEDs | Reference |

|---|---|---|

| High Triplet Energy (ET) | Enables use as a host for high-energy phosphorescent emitters. | preprints.org |

| Efficient Intersystem Crossing (ISC) | Crucial for developing Thermally Activated Delayed Fluorescence (TADF) emitters. | mdpi.comresearchgate.net |

| Electron-Accepting Nature | Functions as the acceptor unit in donor-acceptor type emitters and promotes charge balance. | preprints.orgmdpi.com |

| Twisted Molecular Geometry | Reduces intermolecular aggregation and self-quenching effects. | preprints.org |

In the field of Organic Photovoltaics (OPVs), benzophenone has been investigated as a high-boiling-point additive to improve the efficiency and stability of solar cells. researchgate.net Its inclusion in the active layer blend has been shown to enhance the power conversion efficiency (PCE) and significantly improve the photostability of the device by absorbing UV light that would otherwise degrade the donor and acceptor materials. researchgate.net While 5-bromo-2-hydroxy-4-methoxybenzophenone itself has not been specifically detailed in these applications, the principles established with the core benzophenone scaffold demonstrate a clear and promising role for its derivatives. The bromo and methoxy (B1213986) substituents would be expected to modulate the HOMO/LUMO energy levels and solubility, allowing for the tuning of materials for optimal performance in electronic devices.

Charge Transport Characteristics and Exciton (B1674681) Dynamics

The charge transport characteristics and exciton dynamics of benzophenone derivatives are of significant interest in the field of organic electronics, particularly for applications in Organic Light-Emitting Diodes (OLEDs) and organic photovoltaics. The benzophenone core is known for its efficient intersystem crossing (ISC) capability, which is the transition from a singlet excited state to a triplet excited state. mdpi.compreprints.org This property is crucial for the development of thermally activated delayed fluorescent (TADF) emitters, which can harvest both singlet and triplet excitons to achieve high internal quantum efficiencies in OLEDs. mdpi.com

The substituents on the benzophenone core play a critical role in modulating these properties. The electron-donating hydroxyl (-OH) and methoxy (-OCH3) groups, along with the electron-withdrawing and heavy-atom effect of the bromine (-Br) atom in 5-Bromo-2-hydroxy-4-methoxybenzophenone, can influence the intramolecular charge transfer (ICT) character of the excited states. researchgate.net The presence of donor and acceptor moieties within the same molecule can lead to the formation of charge-transfer states, which affects the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). ufms.br

The substitution pattern on the benzophenone ring also dictates the excited-state evolution pathways. researchgate.net For instance, studies on benzophenone-carbazole dyads have shown that the substitution position (ortho, meta, or para) significantly alters the intramolecular charge transfer and intersystem crossing processes. researchgate.net In the case of 5-Bromo-2-hydroxy-4-methoxybenzophenone, the specific arrangement of the substituents would be expected to create a unique set of photophysical properties. The bromine atom, through the heavy-atom effect, can enhance the rate of intersystem crossing, a desirable feature for phosphorescent and TADF materials.

The twisted geometry of the benzophenone molecule can reduce intermolecular interactions and self-quenching effects, which is beneficial for maintaining high emission quantum yields in the solid state. preprints.org This structural feature, combined with the electronic influence of the substituents, suggests that derivatives of 5-Bromo-2-hydroxy-4-methoxybenzophenone could be designed to exhibit specific charge transport behaviors, such as ambipolar charge transport, and to control exciton dynamics for optimized device performance.

Table 1: Predicted Influence of Substituents on Electronic Properties of Benzophenone Derivatives

| Substituent | Position | Predicted Effect on Electronic Properties |

| Bromo (-Br) | 5 | Enhances intersystem crossing (heavy-atom effect), electron-withdrawing. |

| Hydroxy (-OH) | 2 | Electron-donating, potential for hydrogen bonding, can influence molecular packing. |

| Methoxy (-OCH3) | 4 | Electron-donating, can increase HOMO level. |

Performance Optimization in Device Architectures

The performance of organic electronic devices is highly dependent on the properties of the materials used in the active layers. For derivatives of 5-Bromo-2-hydroxy-4-methoxybenzophenone, performance optimization in device architectures like OLEDs and polymer solar cells would involve tuning their molecular structure to achieve desired energy levels, charge carrier mobilities, and film morphologies.

In the context of OLEDs, these compounds could serve as host materials for phosphorescent or TADF emitters, or even as the emitters themselves. mdpi.com As host materials, a high triplet energy level is required to efficiently confine the excitons on the guest emitter. The triplet energy of benzophenone derivatives can be manipulated by the substituents. mdpi.com For use as emitters, the photoluminescence quantum yield and the emission color can be tuned. The combination of electron-donating and electron-withdrawing groups can lead to red-shifted emission and facilitate TADF.

A series of benzophenone-based small molecules have been synthesized for use as cathode interfacial materials in polymer solar cells. rsc.org The introduction of different polar groups, such as hydroxyl and amino groups, at the interface between the active layer and the electrode was found to significantly impact the device performance. rsc.org This suggests that 5-Bromo-2-hydroxy-4-methoxybenzophenone and its derivatives, with their inherent polarity and functional groups, could be explored for similar interfacial engineering applications to improve charge extraction and reduce interfacial energy barriers.

The ability to form stable amorphous films is another crucial factor for the long-term stability and reproducibility of organic electronic devices. The non-planar structure of benzophenone derivatives can help in preventing crystallization and ensuring morphological stability.

Table 2: Potential Roles of 5-Bromo-2-hydroxy-4-methoxybenzophenone Derivatives in Organic Devices

| Device Type | Potential Role | Key Property to Optimize |

| OLED | Host Material | High triplet energy, good film-forming properties. |

| OLED | TADF Emitter | Small singlet-triplet energy splitting, high photoluminescence quantum yield. |

| Polymer Solar Cell | Interfacial Layer | Suitable work function modification, good contact with active layer and electrode. |

| Organic Transistor | Active Layer | Balanced charge carrier mobilities, good stability. |

Catalytic and Photocatalytic Applications

The benzophenone moiety is a well-known photosensitizer, capable of absorbing UV light and transferring the energy to other molecules. This property, combined with the potential for catalytic activity arising from the substituents, makes 5-Bromo-2-hydroxy-4-methoxybenzophenone and its derivatives promising candidates for catalytic and photocatalytic applications.

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

Metal-Organic Frameworks (MOFs) and coordination polymers are crystalline materials constructed from metal ions or clusters linked together by organic ligands. The properties of these materials can be tailored by judiciously selecting the metal and the organic linker. Benzophenone derivatives functionalized with carboxylic acid groups have been successfully employed as linkers to construct MOFs and coordination polymers. rsc.orgrsc.org

For example, lanthanide-coordination polymers based on a benzophenone-4,4'-dicarboxylate linker have been synthesized and shown to act as heterogeneous catalysts. rsc.org The benzophenone unit within the framework can impart specific properties, such as photoreactivity or the ability to interact with guest molecules. A zirconium-based MOF containing a benzophenone-4,4'-dicarboxylate linker has been shown to undergo photochemical post-synthetic modification upon UV irradiation. nih.gov

While 5-Bromo-2-hydroxy-4-methoxybenzophenone itself is not a dicarboxylate, it can be chemically modified to incorporate coordinating groups like carboxylates. The presence of the bromo, hydroxyl, and methoxy groups on the linker could then be used to fine-tune the properties of the resulting MOF, such as its pore environment, stability, and catalytic activity. For instance, the hydroxyl group could act as a hydrogen-bond donor, influencing the framework's interaction with guest molecules, while the bromine atom could introduce specific catalytic sites. The synthesis of MOFs often involves solvothermal methods, and the choice of linker and metal precursor determines the final topology and properties of the framework. researchgate.netnih.govgoogle.com

Heterogeneous and Homogeneous Catalytic Activity

Benzophenone derivatives can participate in both heterogeneous and homogeneous catalysis. In heterogeneous catalysis, the catalyst is in a different phase from the reactants. The aforementioned MOFs and coordination polymers are examples of heterogeneous catalysts. rsc.org Additionally, hybrid catalysts containing benzophenone derivatives have been developed. For instance, a hybrid Cu–Mn–O catalyst has been used for the heterogeneous Fenton-like degradation of benzophenone-3 in aqueous media. academie-sciences.frresearchgate.net This suggests that materials incorporating 5-Bromo-2-hydroxy-4-methoxybenzophenone could potentially be used for environmental remediation applications.

In homogeneous catalysis, the catalyst is in the same phase as the reactants. matthey.com Benzophenone itself can be catalytically hydrogenated to benzhydrol using various metal catalysts like Raney nickel. acs.orgepa.gov The substituents on the benzophenone ring can influence the catalytic activity and selectivity. The electronic effects of the bromo, hydroxyl, and methoxy groups in 5-Bromo-2-hydroxy-4-methoxybenzophenone would likely affect its interaction with a catalytic metal center.

Furthermore, the photocatalytic properties of benzophenones can be harnessed. The benzophenone triplet state, formed upon UV irradiation, can act as a photocatalyst. For example, benzophenone derivatives have been used in photocatalytic molecular oxygen activation. researchgate.net The bromine atom in 5-Bromo-2-hydroxy-4-methoxybenzophenone could also play a role in photocatalytic reactions, as brominated organic compounds are involved in various photocatalytic transformations, including the photocatalytic bromination of aromatic compounds. beilstein-journals.orgresearchgate.netacs.orgresearchgate.netacs.org

Surface Functionalization and Hybrid Material Development

The photoreactive nature of the benzophenone group makes it an excellent tool for surface functionalization and the development of hybrid materials. Upon absorption of UV light, the benzophenone moiety can abstract a hydrogen atom from a C-H bond, creating a covalent bond between the benzophenone and the substrate. acs.org This property has been widely used to graft polymers and other molecules onto a variety of surfaces. rsc.orgmdpi.orgnih.gov

Derivatives of 5-Bromo-2-hydroxy-4-methoxybenzophenone could be used as photo-cross-linkers or as surface-grafting agents. For example, they could be incorporated into polymer chains to create photo-patternable materials. The hydroxyl group could be used to attach the molecule to a surface via conventional chemical methods, and the benzophenone core could then be used for subsequent photochemical grafting of other layers.

The development of hybrid materials, where organic and inorganic components are combined at the molecular level, can lead to materials with enhanced properties. A perfluoropolyether-benzophenone conjugate has been developed as a durable anti-reflection and anti-contamination coating, where the benzophenone group ensures strong adhesion to the substrate upon UV curing. researchgate.net Similarly, 5-Bromo-2-hydroxy-4-methoxybenzophenone could be incorporated into hybrid organic-inorganic materials, with the bromo and hydroxyl groups providing additional functionality, such as flame retardancy or specific binding sites.

The self-assembly of benzophenone-peptide conjugates into nanostructured photocatalysts has also been demonstrated, highlighting the potential for creating functional biomaterials. rsc.org The specific substituents on 5-Bromo-2-hydroxy-4-methoxybenzophenone could be exploited to direct the self-assembly of such hybrid materials and to impart specific catalytic or biological activities.

Structure Activity Relationship Studies and Derivative Synthesis Based on the 5 Bromo 2 Hydroxy 4 Methoxybenzophenone Scaffold

Systematic Synthesis of Analogs through Strategic Modifications of Substituents

The synthesis of derivatives from the 5-bromo-2-hydroxy-4-methoxybenzophenone scaffold is achieved through targeted chemical reactions that alter its functional groups and core structure.

The halogen atom on the benzophenone (B1666685) scaffold is a key site for modification. The synthesis of analogs often begins with the bromination of precursors like 2-hydroxy-4-methoxybenzaldehyde (B30951) or 2-hydroxy-4-methoxybenzonitrile. nih.govresearchgate.net This reaction typically yields a mixture of isomers, which can be separated using chromatographic techniques. researchgate.net

Further modifications include the introduction of other halogens. For instance, fluorinated analogs have been synthesized, such as Methyl 5-bromo-3-fluoro-2-hydroxy-4-methoxybenzoate, by treating the corresponding benzoic acid with thionyl chloride in methanol (B129727). The position and nature of the halogen can significantly impact the electronic properties and reactivity of the molecule. Studies on related scaffolds have shown that introducing a bromine atom at the 4'-position of a 2,4-dihydroxybenzophenone (B1670367) core can be achieved by using a p-substituted benzoyl chloride in a solventless reaction with resorcinol (B1680541) and aluminum chloride. mdpi.com

The hydroxyl and methoxy (B1213986) groups are critical to the functionality of the benzophenone scaffold and are common targets for synthetic modification. The parent compound, 2-hydroxy-4-methoxybenzophenone, is itself synthesized from 2,4-dihydroxybenzophenone by selective methylation using reagents like dimethyl sulfate (B86663) or a methyl halide in the presence of an alkali and a phase transfer catalyst. google.comkyoto-u.ac.jp Conversely, demethylation of 2,4-dimethoxybenzophenone using a Lewis acid catalyst can also yield the desired product. google.com

The methoxy group can be replaced with longer alkyl chains to alter solubility and physical properties. For example, reacting 2,4-dihydroxybenzophenone with octyl chloride or bromide produces 2-hydroxy-4-(octyloxy)benzophenone. kyoto-u.ac.jp Furthermore, the hydroxyl group can be alkylated to introduce diverse functionalities. On related benzaldehyde (B42025) precursors, the hydroxyl group has been reacted with chloro-alkylamines or morpholines to attach chains like N,N-diethylaminoethoxy or morpholinoethoxy, significantly altering the molecule's polarity and potential for biological interactions. mdpi.com Increasing the number of hydroxyl groups is another strategy, as demonstrated by the synthesis of 2,4,6-trihydroxybenzophenone (B1214741) from benzoic acid and phloroglucinol. digitaloceanspaces.com

Modifications to the benzophenone core and the unsubstituted phenyl ring open up another avenue for creating diverse analogs. The carbonyl group of the benzophenone core is a key reaction site. For example, it can undergo condensation with amines, such as aniline, to form Schiff base derivatives. ijese.org These Schiff bases can then serve as ligands in coordination chemistry.

The unsubstituted phenyl ring can be modified by starting with substituted raw materials. The Friedel-Crafts acylation reaction allows for the synthesis of benzophenone derivatives with various substituents on the second phenyl ring by using different p-substituted benzoyl chlorides. mdpi.com Another approach involves derivatizing the core structure first and then reacting it with substituted aldehydes. For instance, hydrazide derivatives of 5-bromosalicylamide (B1265511) have been condensed with a range of substituted benzaldehydes to create a library of hydrazone compounds. researchgate.net

Investigation of Structural Influence on Photophysical and Spectroscopic Properties

The structural modifications of the 5-bromo-2-hydroxy-4-methoxybenzophenone scaffold have a profound impact on its interaction with light and its spectroscopic signatures. The inherent 2-hydroxybenzophenone (B104022) structure is known for its ultraviolet (UV) absorbing properties, which is a key reason for its use in sunscreens and as a UV stabilizer in materials. digitaloceanspaces.comnih.gov

The introduction of different substituents allows for the tuning of these photophysical properties. Studies on a series of 2,4-dihydroxybenzophenone derivatives showed that the type and position of the substituent on the second phenyl ring directly influence the maximum absorption wavelength (λmax). mdpi.com Notably, the introduction of a bromine atom at the 4'-position to create 2,4-dihydroxy-4'-bromodibenzophenone resulted in a red-shift of the λmax to 327.4 nm, compared to 322.0 nm for the unsubstituted 2,4-dihydroxybenzophenone. mdpi.com This demonstrates that halogenation can enhance UV absorption in the UVA range.

Computational studies on the related 5-Bromo-2-Hydroxybenzaldehyde have provided deeper insights, using Density Functional Theory (DFT) to analyze the molecule's electronic structure, electron density maps, and UV-Visible absorption in various solvents. nih.gov Such theoretical analyses help in understanding electron transfers and predicting how structural changes will affect the photophysical behavior of new derivatives. nih.gov

| Compound | Maximum Absorption Wavelength (λmax) | Reference |

|---|---|---|

| 2,4-Dihydroxybenzophenone | 322.0 nm | mdpi.com |

| 2,4-Dihydroxy-4'-bromodibenzophenone | 327.4 nm | mdpi.com |

Impact of Substituent Changes on Coordination Chemistry and Ligand Binding Affinity

The 5-bromo-2-hydroxy-4-methoxybenzophenone scaffold and its derivatives possess functional groups capable of coordinating with metal ions, making them valuable ligands in coordination chemistry. The phenolic hydroxyl group and the carbonyl oxygen (or a derived imine nitrogen) can act as chelation sites.

A prime example is the synthesis of a Schiff base from 2-hydroxy-4-methoxybenzophenone and aniline. ijese.org This bidentate ligand, along with a co-ligand like 2-aminophenol, has been used to create mixed ligand complexes with various transition metals, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II). ijese.org Spectroscopic analysis confirmed that the ligand coordinates to the metal ions via the deprotonated phenolic oxygen and the imine nitrogen, forming stable chelate rings. ijese.org Such complexes are investigated for various applications, including as biological models and catalysts. ijese.org

The nature of substituents on the benzophenone ring influences the electronic environment of the coordinating atoms, thereby affecting the stability and properties of the resulting metal complexes. For example, organotin(IV) complexes of a thiosemicarbazone derived from the related 5-Bromo-2-Hydroxybenzaldehyde have been reported to exhibit anticancer properties. nih.gov Furthermore, molecular docking studies on other, structurally different scaffolds have shown how the addition of substituents like nitro groups can significantly alter the binding affinity (measured by binding energy and inhibition constants) to biological targets like enzymes. nih.gov This suggests that similar modifications to the 5-bromo-2-hydroxy-4-methoxybenzophenone scaffold could be a viable strategy for designing derivatives with specific ligand binding affinities for therapeutic or catalytic purposes.

| Metal Ion (M) | Complex Composition | Coordination Sites | Reference |

|---|---|---|---|

| Mn(II), Co(II), Ni(II), Cu(II), Zn(II) | [M(Schiff Base)(2-aminophenol)] | Phenolic Oxygen, Imine Nitrogen | ijese.org |

Structure-Property Correlations in Advanced Material Applications

A significant application for derivatives of 2-hydroxybenzophenone is as UV absorbers and stabilizers for polymers and coatings. kyoto-u.ac.jpnih.gov The effectiveness of these compounds is directly linked to their molecular structure. The 2-hydroxy group is considered essential for their function, as it enables an efficient energy dissipation mechanism via an excited-state intramolecular proton transfer (ESIPT), which converts harmful UV radiation into harmless thermal energy.

The substituents on the benzophenone rings play a crucial role in tailoring the properties of these stabilizers for specific materials. For example, adding alkoxy groups, such as the methoxy group in the title compound or a longer octyloxy group, can improve the solubility and compatibility of the UV absorber within a polymer matrix. kyoto-u.ac.jp This enhanced compatibility reduces issues like volatility and leaching from the final product. kyoto-u.ac.jp

The UV absorption spectrum can also be tuned by substituents. As noted previously, adding a bromine atom can shift the absorption to longer wavelengths, providing better protection in the UVA region. mdpi.com This structure-property correlation allows for the rational design of UV absorbers optimized for specific polymers like polyethylene (B3416737) (PE), polystyrene (PS), and epoxy resins. tsijournals.com Furthermore, metal complexes of related structures have been noted for their potential use in the dye industry, indicating that the coordination chemistry of these scaffolds can also be leveraged for materials science applications. nih.gov

Combinatorial Chemistry and High-Throughput Screening for Derivative Discovery

The integration of combinatorial chemistry with high-throughput screening (HTS) represents a powerful strategy for the rapid generation and evaluation of large libraries of compounds. This approach systematically explores the chemical space around a core scaffold, such as 5-Bromo-2-hydroxy-4-methoxybenzophenone, to identify derivatives with desired biological activities.

Combinatorial chemistry facilitates the synthesis of a multitude of structurally related molecules in a parallel fashion. This is often achieved by utilizing a common core structure and reacting it with a diverse set of building blocks. For the 5-Bromo-2-hydroxy-4-methoxybenzophenone scaffold, synthetic modifications can be envisioned at several key positions. For instance, the phenolic hydroxyl group and the ketone moiety are amenable to a variety of chemical transformations.

Hypothetical Combinatorial Library Synthesis:

A hypothetical combinatorial library could be constructed by leveraging the reactivity of the hydroxyl and carbonyl groups of the 5-Bromo-2-hydroxy-4-methoxybenzophenone core. The following table outlines a potential synthetic strategy:

| Scaffold Position | Reaction Type | Exemplary Reagents (Building Blocks) | Potential Derivative Class |

| 2-hydroxy | Etherification | Alkyl halides (e.g., methyl iodide, ethyl bromide) | 2-Alkoxy derivatives |

| 2-hydroxy | Esterification | Acyl chlorides (e.g., acetyl chloride, benzoyl chloride) | 2-Acyloxy derivatives |

| Carbonyl | Reductive Amination | Various primary and secondary amines | Amino derivatives |

| Carbonyl | Wittig Reaction | Phosphonium ylides | Alkene derivatives |

This parallel synthesis approach allows for the creation of a diverse library of compounds from a single starting material, significantly accelerating the pace of discovery compared to traditional one-by-one synthesis.

High-Throughput Screening for Biological Activity:

Once a library of derivatives is synthesized, high-throughput screening is employed to rapidly assess their biological effects. HTS utilizes automated systems to test thousands of compounds against a specific biological target or in a cellular assay. The choice of assay is critical and depends on the therapeutic area of interest.

For instance, if the goal is to discover new anticancer agents, the library of 5-Bromo-2-hydroxy-4-methoxybenzophenone derivatives could be screened against a panel of cancer cell lines to identify compounds that inhibit cell proliferation. The results of such a screen can be represented in a data table, as shown below, which hypothetically illustrates the screening of a small subset of a combinatorial library.

Hypothetical High-Throughput Screening Data:

| Compound ID | Modification on Scaffold | Target/Assay | Activity (e.g., % Inhibition at 10 µM) |

| BHMB-001 | 2-ethoxy | Kinase X | 85% |

| BHMB-002 | 2-acetoxy | Protease Y | 15% |

| BHMB-003 | N-benzylamino | Cell Line Z | 72% |

| BHMB-004 | 2-(p-tolyl)ethenyl | Receptor A | 5% |

The data generated from HTS allows for the rapid identification of "hits"—compounds that exhibit significant activity in the assay. These hits can then be selected for further investigation, including dose-response studies and more detailed SAR analysis, to develop them into lead compounds for potential new therapies. The iterative process of designing and screening focused libraries based on initial hits is a cornerstone of modern drug discovery.

Environmental Fate and Remediation Research Pertaining to 5 Bromo 2 Hydroxy 4 Methoxybenzophenone Analogs

Photolytic Degradation Pathways in Aquatic and Atmospheric Environments

The photolytic degradation of benzophenone (B1666685) analogs in the environment is a complex process influenced by the chemical structure of the compound and the environmental matrix. Generally, benzophenones exhibit considerable stability against direct photolysis by natural sunlight. For instance, studies on 2-hydroxy-4-methoxybenzophenone (BP-3) have shown it to be persistent, with one early study noting only about 4% degradation after 28 days in water. nih.gov The photostability of several benzophenone derivatives has been confirmed in various water types, including distilled, lake, and seawater, with half-lives ranging from 17 to 99 hours under laboratory UV irradiation. nih.gov

However, the presence of other substances in natural waters can significantly alter degradation rates through indirect photolysis. Dissolved organic matter (DOM) can act as a photosensitizer, promoting the transformation of benzophenone analogs. nih.gov For example, the presence of benzophenone (BP) and its derivative oxybenzone (B1678072) (BP-3) has been shown to enhance the photodegradation of other co-existing organic micropollutants by generating reactive intermediates. mdpi.com The primary reactive oxygen species (ROS) responsible for the indirect phototransformation of BP-3 are hydroxyl radicals (OH•) and singlet oxygen (¹O₂). nih.gov

In specific environments, such as chlorinated swimming pools containing bromide from seawater, benzophenone analogs can undergo transformation to form brominated byproducts. acs.orgnih.gov The reaction of BP-3 with bromine, formed from the oxidation of bromide by chlorine, leads to the formation of compounds like bromoform (B151600) and other brominated degradation products, which are often more toxic than their chlorinated counterparts. acs.orgnih.gov

While extensive research on the atmospheric fate of most benzophenone analogs is still developing, the general principles of atmospheric chemistry suggest that halogenated organic compounds can be subject to degradation by photochemically produced radicals. epa.govcopernicus.orgcopernicus.org The specific pathways and rates for brominated benzophenones would depend on factors like vapor pressure and reactivity with atmospheric oxidants.

Adsorption and Desorption Behavior in Environmental Matrices (e.g., Soil, Sediment)

The transport and bioavailability of benzophenone analogs in the environment are heavily influenced by their adsorption and desorption behavior in soil and sediment. nih.gov This behavior is governed by the physicochemical properties of the compound, such as its hydrophobicity (often indicated by the octanol-water partition coefficient, Log Kow), and the characteristics of the environmental matrix, including organic carbon content, clay content, and pH. nih.govacs.org

Benzophenones are generally lipophilic molecules with a range of Log Kow values, leading to their potential for accumulation in solid matrices like soil, sediment, and suspended solids. nih.govnih.gov Studies have shown that total benzophenone concentrations can be significantly higher in suspended solids and sediments compared to the surrounding water column. nih.gov For example, one study found that while benzophenone concentrations in overlying water were in the ng/L range, they reached up to 5,813 ng/g dry weight in suspended solids. nih.gov

The sorption process for organic pollutants is often described using models like the Freundlich and Langmuir isotherms. acs.orgusda.gov Research on the UV filter octocrylene, often studied alongside benzophenones, showed a higher adsorption affinity to polyethylene (B3416737) microplastics than BP-3, a difference attributed to its greater hydrophobicity. nih.gov Hydrophobic partitioning is a dominant interaction mechanism for these compounds. nih.gov

Desorption is a critical factor in determining the long-term fate and potential for groundwater contamination. nih.gov The process can be hysteretic, meaning that the compound does not detach from the solid matrix as readily as it adsorbed. researchgate.net The aging of a contaminant in soil can increase the fraction that is resistant to desorption. nih.gov For ionizable molecules like many benzophenones, which have pKa values within typical environmental pH ranges (6-8), changes in their ionic state can affect their sorption mechanisms and mobility. acs.org

Biotransformation and Biodegradation Potential in Natural Systems

Biodegradation is a key process for the ultimate removal of organic contaminants from the environment. Research indicates that while some benzophenone analogs can be persistent, microorganisms possess the capability to transform them. scilit.com

Studies on BP-3 have demonstrated its biodegradation by various microorganisms, including the freshwater microalga Scenedesmus obliquus and the bacterium Rhodococcus sp. S2-17. acs.orghanyang.ac.kr In the case of S. obliquus, biodegradation was the primary removal mechanism, proceeding through pathways like hydroxylation and methylation to form less toxic intermediates. hanyang.ac.kr Mass balance analysis showed that biodegradation accounted for over 74% of BP-3 removal. hanyang.ac.kr Similarly, rat hepatocytes have been shown to metabolize 2-hydroxy-4-methoxybenzophenone (HMB) into metabolites such as 2,4-dihydroxybenzophenone (B1670367) (DHB) and 2,3,4-trihydroxybenzophenone (B75506) (THB). nih.gov Some of these metabolites have been found to exhibit higher estrogenic activity than the parent compound, highlighting the importance of understanding transformation products. nih.gov

While direct studies on the biodegradation of 5-Bromo-2-hydroxy-4-methoxybenzophenone are scarce, research on other brominated organic compounds, such as flame retardants, offers valuable parallels. A consortium of four bacterial strains was shown to be capable of aerobically degrading the brominated flame retardants tribromo-neopentyl alcohol (TBNPA) and dibromo neopentyl glycol (DBNPG). mdpi.com This degradation required the presence of all four strains and an additional carbon source, suggesting a metabolic co-dependency. mdpi.com Such findings indicate that microbial consortia in contaminated environments may develop the enzymatic machinery necessary to dehalogenate and degrade brominated aromatic compounds. mdpi.com

Advanced Oxidation Processes (AOPs) for Environmental Removal

When conventional water treatment methods prove insufficient for removing persistent organic pollutants like benzophenone analogs, Advanced Oxidation Processes (AOPs) offer a powerful alternative. nih.govomu.edu.trresearchgate.net AOPs utilize highly reactive species, primarily hydroxyl radicals (OH•) and sulfate (B86663) radicals (SO₄⁻•), to degrade complex organic molecules into simpler, less harmful substances, and ideally, to complete mineralization (CO₂ and H₂O). omu.edu.tryoutube.com

Several AOPs have been successfully applied to the degradation of benzophenone analogs:

UV/H₂O₂: This process involves the photolysis of hydrogen peroxide (H₂O₂) by UV light to generate OH• radicals. It has been shown to effectively degrade BP-3 and Benzophenone-8 (BP-8). nih.govelsevierpure.com The degradation of BP-3 via this method is dependent on factors like initial concentration and pH, with an optimal pH of 6.0 reported in one study. nih.gov

UV/Persulfate (PS): This method uses UV light to activate persulfate ions (S₂O₈²⁻) to produce sulfate radicals (SO₄⁻•), which are also potent oxidants. The UV/PS process has demonstrated high efficiency in degrading BP-8 and Benzophenone-4 (BP-4). elsevierpure.comtandfonline.com For BP-4, both OH• and SO₄⁻• were identified as the main contributors to its decomposition. tandfonline.com

Fenton and Photo-Fenton: These processes use iron salts (Fe²⁺) to catalyze the decomposition of H₂O₂ into OH• radicals. nih.gov The efficiency of the photo-Fenton process can be enhanced by solar radiation. nih.gov

A critical consideration when applying AOPs to water containing halides like bromide (Br⁻) is the potential formation of halogenated disinfection byproducts (DBPs). tandfonline.com The presence of bromide ions during the UV/persulfate treatment of BP-4 was found to inhibit its decomposition and could lead to the formation of more toxic brominated DBPs. tandfonline.com Similarly, the reaction of BP-3 with chlorine in bromide-rich seawater is known to generate brominated products. researchgate.net This underscores the necessity of carefully evaluating the water matrix before implementing AOPs to avoid the creation of more hazardous transformation products.

| Compound | AOP Method | Key Findings | Reference |

|---|---|---|---|